molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No. B580697
CAS RN: 1346809-61-7
M. Wt: 213.034
InChI Key: MIVZJHZGDCIYBT-UHFFFAOYSA-N
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Description

“3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is a chemical compound with the molecular formula C7H7BrN2 . It is also known by other names such as “3-Bromo-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine” and has a molecular weight of 199.05 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin derivatives is achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .


Molecular Structure Analysis

The molecular structure of “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” consists of a pyrrolopyridine core with a bromine atom attached . The InChI string representation of the molecule is InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7 (5)10-3-6/h1,3,9H,2,4H2 .


Physical And Chemical Properties Analysis

The compound “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” has a molecular weight of 199.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Medicinal Chemistry: FGFR Inhibitors

This compound serves as a key intermediate in the synthesis of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in various cancers, and inhibitors can be crucial for targeted cancer therapies .

Agriculture: Synthesis of Pesticides

In agriculture, the compound’s derivatives are explored for their potential use in the synthesis of novel pesticides. The bromine atom in the compound provides a reactive site for further functionalization, which is essential for creating compounds with specific biological activities .

Material Science: Organic Synthesis Building Block

In material science, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is utilized as a building block for organic synthesis. Its structure is conducive to modifications that can lead to new materials with desirable properties like conductivity or luminescence .

Environmental Science: Analytical Studies

The compound is used in environmental science for analytical studies. Its derivatives can be tagged with fluorescent markers or other probes to detect environmental pollutants or to study the interaction of various substances with the environment .

Biochemistry: Enzyme Interaction Studies

In biochemistry, the compound is used to study enzyme interactions. The pyrrolopyridinone core can mimic the natural substrates of enzymes, allowing researchers to investigate enzyme binding and activity .

Pharmacology: Drug Development

Pharmacologically, it’s a precursor in the development of drugs that modulate protein-protein interactions. Its derivatives can be used in the design of small-molecule drugs that can interfere with the pathological interactions at the protein level .

Future Directions

Research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are currently under clinical investigation for the treatment of various cancers . Therefore, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and similar compounds may have promising future applications in cancer therapeutics.

properties

IUPAC Name

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVZJHZGDCIYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744766
Record name 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

CAS RN

1346809-61-7
Record name 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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